![molecular formula C19H21NO2 B5694844 N-(4-isopropylphenyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B5694844.png)
N-(4-isopropylphenyl)-3-(4-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylphenyl)-3-(4-methoxyphenyl)acrylamide, also known as IPA-3, is a small molecule inhibitor that has gained significant attention in the field of cancer research. IPA-3 is a potent inhibitor of the Rho GTPase family member, RhoGTPase Cdc42. This molecule has been shown to have significant effects on cancer cell migration, invasion, and metastasis, making it a promising target for cancer therapy.
Mecanismo De Acción
N-(4-isopropylphenyl)-3-(4-methoxyphenyl)acrylamide works by inhibiting the activity of the RhoGTPase Cdc42. This molecule is involved in the regulation of the actin cytoskeleton, which is responsible for cell migration and invasion. By inhibiting the activity of Cdc42, N-(4-isopropylphenyl)-3-(4-methoxyphenyl)acrylamide prevents the formation of actin filaments, which are necessary for cell movement.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to have significant effects on cancer cell migration, invasion, and metastasis. This molecule has also been shown to have effects on cancer cell proliferation and apoptosis. In addition, N-(4-isopropylphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to have effects on the actin cytoskeleton, which is important for cell movement.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-isopropylphenyl)-3-(4-methoxyphenyl)acrylamide in lab experiments is that it is a potent inhibitor of the RhoGTPase Cdc42. This makes it a valuable tool for studying the role of Cdc42 in cell migration and invasion. One limitation of using N-(4-isopropylphenyl)-3-(4-methoxyphenyl)acrylamide is that it is a small molecule inhibitor, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on N-(4-isopropylphenyl)-3-(4-methoxyphenyl)acrylamide. One direction is to investigate the potential of N-(4-isopropylphenyl)-3-(4-methoxyphenyl)acrylamide as a cancer therapy. Another direction is to study the effects of N-(4-isopropylphenyl)-3-(4-methoxyphenyl)acrylamide on other RhoGTPases and their downstream signaling pathways. Additionally, future research could focus on developing more potent and selective inhibitors of Cdc42.
Métodos De Síntesis
N-(4-isopropylphenyl)-3-(4-methoxyphenyl)acrylamide can be synthesized using a simple three-step process. The first step involves the reaction of 4-isopropylphenylboronic acid with 4-methoxyphenylacetyl chloride in the presence of a palladium catalyst to form the intermediate compound. The second step involves the reaction of the intermediate compound with acryloyl chloride to form the final product, N-(4-isopropylphenyl)-3-(4-methoxyphenyl)acrylamide. The final step involves purification of the product using column chromatography.
Aplicaciones Científicas De Investigación
N-(4-isopropylphenyl)-3-(4-methoxyphenyl)acrylamide has been extensively studied for its potential in cancer therapy. It has been shown to inhibit the migration and invasion of cancer cells by targeting the RhoGTPase Cdc42. This molecule has also been shown to have significant effects on cancer cell proliferation and apoptosis.
Propiedades
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(4-propan-2-ylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14(2)16-7-9-17(10-8-16)20-19(21)13-6-15-4-11-18(22-3)12-5-15/h4-14H,1-3H3,(H,20,21)/b13-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZVPLBDELXMLI-AWNIVKPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]prop-2-enamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.